N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide
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Overview
Description
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a cyclobutanecarboxamide backbone, with an aminopropyl side chain. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of cyclobutanecarboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-cyclopropylamine to form the amide intermediate. Finally, the aminopropyl group is introduced through a nucleophilic substitution reaction using 3-aminopropylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions include oxidized amides, reduced amines, and substituted derivatives with various functional groups attached to the aminopropyl side chain.
Scientific Research Applications
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. Additionally, the cyclopropyl and cyclobutanecarboxamide moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.
3-aminopropyltriethoxysilane: Contains a similar aminopropyl group but is used primarily for surface functionalization in materials science.
Uniqueness
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide stands out due to its unique combination of a cyclopropyl group and a cyclobutanecarboxamide backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c12-7-2-8-13(10-5-6-10)11(14)9-3-1-4-9/h9-10H,1-8,12H2 |
InChI Key |
RZXPJKLXTSTIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N(CCCN)C2CC2 |
Origin of Product |
United States |
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